Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate
Description
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2 (chloro), 4 (4-methoxypyrimidin-2-yl), and 5 (methyl carboxylate). The 4-methoxypyrimidin-2-yl moiety may enhance binding affinity to kinase ATP pockets, as seen in related CDK9 inhibitors . Its synthesis likely involves halogenation and coupling reactions, analogous to methods for substituted thiazole carboxylates .
Properties
Molecular Formula |
C10H8ClN3O3S |
|---|---|
Molecular Weight |
285.71 g/mol |
IUPAC Name |
methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3S/c1-16-5-3-4-12-8(13-5)6-7(9(15)17-2)18-10(11)14-6/h3-4H,1-2H3 |
InChI Key |
XHPCNTIPLBNWTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)C2=C(SC(=N2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with a thiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and its substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Substituent Variations in Thiazole Carboxylates
Key Observations :
- Substituent Diversity : The target’s 4-methoxypyrimidin-2-yl group distinguishes it from bulkier (e.g., dibromomethyl ) or electron-deficient (e.g., CF3) substituents.
- Functional Groups : The methyl carboxylate at position 5 is common in many analogues, though ester variations (e.g., benzyl ) may alter pharmacokinetics.
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points : The target’s pyrimidine substituent may increase melting points compared to aryl-substituted analogues (e.g., 132–134°C for compound 6g ).
- Spectral Data : Pyrimidine rings introduce distinct <sup>13</sup>C NMR signals (~160 ppm for pyrimidine carbons) vs. aromatic or aliphatic substituents .
Table 3: Activity Comparison
Key Observations :
- Kinase Inhibition : The target’s pyrimidine group mimics ATP-binding motifs in kinases, suggesting potent inhibition akin to CDK9 inhibitors (IC50 = 3–50 nM) .
- Antiviral Activity : Dibromomethyl analogues (e.g., compound 6g ) show moderate antiviral activity, highlighting the impact of substituents on target specificity.
Biological Activity
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted at the 2-position with chlorine and a pyrimidine moiety at the 4-position, which is further substituted with a methoxy group. The molecular formula is CHClNOS, with a molecular weight of approximately 267.73 g/mol. Its structure is essential for its biological interactions, particularly with kinase targets involved in cancer pathways.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 267.73 g/mol |
| Structural Features | Thiazole and pyrimidine rings, chloro and methoxy substituents |
Kinase Inhibition
This compound has shown promising activity as a kinase inhibitor. Studies indicate that it interacts with kinases involved in cancer cell proliferation pathways. The presence of both thiazole and pyrimidine rings enhances its binding affinity to these targets.
The compound's mechanism involves binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and survival in cancer cells.
Comparative Analysis with Other Compounds
The compound shares structural similarities with other known kinase inhibitors such as Dasatinib, Sorafenib, and Imatinib, which are established in cancer therapy.
| Compound Name | Key Features |
|---|---|
| Dasatinib | Dual Src/Abl kinase inhibitor |
| Sorafenib | Multi-targeted kinase inhibitor |
| Imatinib | Selective BCR-Abl inhibitor |
Case Studies
- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values in the low micromolar range, indicating potent activity against specific cancer types.
- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the impact of different substituents on biological activity. Modifications at the thiazole or pyrimidine rings often resulted in altered potency and selectivity against specific kinases.
- Animal Models : Preliminary studies in animal models have shown that administration of this compound leads to tumor regression in xenograft models, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
